molecular formula C23H28N2O4 B268729 N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide

N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide

货号 B268729
分子量: 396.5 g/mol
InChI 键: GDQZWWQJDRSEQM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

作用机制

TAK-659 binds to the ATP-binding site of N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide and inhibits its activity, thereby blocking the BCR signaling pathway. This leads to the suppression of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are involved in cell survival, proliferation, and differentiation. Inhibition of this compound also induces apoptosis and sensitizes B-cells to chemotherapy and other targeted therapies.
Biochemical and physiological effects:
TAK-659 has been shown to have selective and potent inhibitory activity against this compound, with an IC50 value of 0.85 nM. It has also demonstrated good pharmacokinetic properties, including high oral bioavailability and long half-life, in preclinical models and clinical trials. TAK-659 has been well-tolerated in clinical trials, with the most common adverse events being mild to moderate gastrointestinal symptoms and hematological abnormalities.

实验室实验的优点和局限性

TAK-659 has several advantages for lab experiments, including its potency, selectivity, and good pharmacokinetic properties. It can be used as a tool compound to study the role of N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide in B-cell signaling and the development of B-cell malignancies. However, there are also some limitations to the use of TAK-659 in lab experiments. For example, it may not fully recapitulate the effects of genetic this compound deficiency or other this compound inhibitors, such as ibrutinib, which have different binding modes and off-target effects.

未来方向

There are several future directions for the development and application of TAK-659. First, further preclinical and clinical studies are needed to determine the optimal dosing, scheduling, and combination strategies for TAK-659 in different B-cell malignancies. Second, the potential of TAK-659 as a therapeutic option for other diseases, such as autoimmune disorders and inflammatory diseases, should be explored. Third, the mechanism of resistance to TAK-659 and other N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide inhibitors should be investigated, and new strategies to overcome resistance should be developed. Finally, the development of new this compound inhibitors with improved potency, selectivity, and safety profiles should be pursued.

合成方法

TAK-659 was first synthesized by Takeda Pharmaceutical Company Limited. The synthesis method involves several steps, including the reaction of 4-(tetrahydro-2-furanylmethoxy)benzoic acid with N,N-diethyl-4-aminobenzamide in the presence of a coupling agent, followed by purification through column chromatography. The final product is obtained as a white solid with a purity of over 99%.

科学研究应用

TAK-659 has been extensively studied in preclinical models and clinical trials for the treatment of various B-cell malignancies. In preclinical studies, TAK-659 has been shown to inhibit N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide activity and downstream signaling pathways, resulting in the induction of apoptosis and suppression of cell proliferation in B-cell lymphoma cell lines. In addition, TAK-659 has demonstrated synergistic effects with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.
In clinical trials, TAK-659 has shown promising results in patients with relapsed or refractory CLL and MCL. In a phase 1/2 study, TAK-659 demonstrated an overall response rate of 84% in patients with relapsed or refractory CLL, including complete response in 12% of patients. In another phase 1 study, TAK-659 showed an overall response rate of 67% in patients with relapsed or refractory MCL.

属性

分子式

C23H28N2O4

分子量

396.5 g/mol

IUPAC 名称

N,N-diethyl-4-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]benzamide

InChI

InChI=1S/C23H28N2O4/c1-3-25(4-2)23(27)18-7-11-19(12-8-18)24-22(26)17-9-13-20(14-10-17)29-16-21-6-5-15-28-21/h7-14,21H,3-6,15-16H2,1-2H3,(H,24,26)

InChI 键

GDQZWWQJDRSEQM-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

规范 SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。